Emodin 1-O-beta-D-glucoside

Description

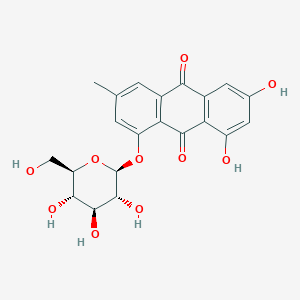

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXFEBMBNPRRSI-JNHRPPPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020031 | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38840-23-2 | |

| Record name | Emodin 1-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38840-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin 1-O-beta-D-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN 1-O-.BETA.-D-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emodin 1-O-beta-D-glucoside: A Technical Guide to Natural Sources and Isolation Strategies

Abstract

Emodin 1-O-beta-D-glucoside, a glycosylated anthraquinone, is a naturally occurring compound of significant interest to the pharmaceutical and nutraceutical industries. Its diverse pharmacological activities, including neuroprotective and anti-proliferative effects, have positioned it as a valuable lead compound in drug discovery.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary natural sources of this compound and detailed methodologies for its efficient extraction, isolation, and characterization. The protocols described herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure reproducibility and scalability.

Introduction: The Scientific Significance of this compound

This compound belongs to the anthraquinone class of compounds, characterized by a tricyclic aromatic quinone core. The glycosidic linkage at the C-1 hydroxyl group of the emodin aglycone significantly influences its bioavailability and pharmacological profile compared to its parent compound, emodin.

Chemical Profile:

-

IUPAC Name: 1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[2]

-

Molecular Formula: C₂₁H₂₀O₁₀[2]

-

Molecular Weight: 432.38 g/mol [1]

The growing body of research on this compound underscores its potential therapeutic applications. Studies have highlighted its role as a potent and noncompetitive bacterial neuraminidase (BNA) inhibitor, suggesting its utility in combating bacterial infections.[3] Furthermore, its neuroprotective and anti-proliferative properties are actively being investigated for their potential in addressing complex diseases.[1] The controlled and efficient isolation of this compound from natural sources is, therefore, a critical step in advancing its preclinical and clinical development.

Natural Sources of this compound

This compound is biosynthesized by a variety of plant species across several families. The concentration of the compound can vary significantly depending on the plant part, geographical location, and harvesting time. The primary plant families known to produce this glycoside are Polygonaceae, Fabaceae, and Rhamnaceae.

| Plant Family | Species Name | Common Name | Plant Part(s) |

| Polygonaceae | Reynoutria japonica (syn. Polygonum cuspidatum) | Japanese Knotweed | Rhizomes, Roots |

| Rheum palmatum | Chinese Rhubarb | Rhizomes, Roots | |

| Polygonum multiflorum | Fo-ti | Tuberous Roots | |

| Bistorta amplexicaulis | Red Bistort | Not specified | |

| Fabaceae | Cassia obtusifolia (syn. Senna obtusifolia) | Sicklepod, Coffee Weed | Seeds |

| Rhamnaceae | Rhamnus spp. | Buckthorn | Bark |

This table provides a summary of the major documented natural sources of this compound.

Extraction and Isolation: A Step-by-Step Technical Workflow

The successful isolation of this compound hinges on a multi-step process that begins with the careful selection and preparation of the plant material, followed by extraction and a series of chromatographic purification steps. The choice of methodology is dictated by the starting material and the desired purity of the final compound.

Pre-Extraction Preparation

-

Plant Material Selection: Source plant material from reputable suppliers to ensure correct species identification and minimize contamination. The rhizomes and roots of Reynoutria japonica and Rheum palmatum are particularly rich sources.

-

Drying and Grinding: Thoroughly wash the collected plant material to remove soil and debris. Dry the material in a well-ventilated oven at a controlled temperature (typically 40-60°C) to prevent enzymatic degradation of the target compound. Once dried, grind the material into a fine powder to increase the surface area for efficient solvent extraction.

Extraction Methodologies

The initial extraction aims to liberate the glycoside from the plant matrix. The choice of solvent is critical and is based on the polarity of this compound.

-

Rationale for Solvent Selection: As a glycoside, this compound is more polar than its aglycone, emodin. Therefore, polar solvents like methanol and ethanol are effective for its extraction. The addition of water to the organic solvent can further enhance the extraction efficiency for glycosides.

Protocol 1: Maceration

-

Solvent System: 80% Ethanol in water (v/v)

-

Procedure:

-

Soak the powdered plant material in the solvent system at a ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24-48 hours.

-

Filter the mixture through cheesecloth or filter paper.

-

Repeat the extraction process with the plant residue to maximize the yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Protocol 2: Soxhlet Extraction

-

Solvent: 95% Ethanol

-

Procedure:

-

Place the powdered plant material in a thimble within the Soxhlet apparatus.

-

Heat the ethanol in the receiving flask to its boiling point.

-

Allow the solvent to continuously cycle through the plant material for 6-8 hours.

-

Once the extraction is complete, concentrate the ethanolic extract using a rotary evaporator.

-

Purification Workflow

The crude extract obtained from the initial extraction contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

Caption: A generalized workflow for the isolation of this compound.

Step 1: Solvent Partitioning (Liquid-Liquid Extraction)

-

Rationale: This step serves as a preliminary cleanup to remove highly nonpolar compounds.

-

Procedure:

-

Dissolve the concentrated crude extract in a water/methanol mixture.

-

Perform successive extractions with a nonpolar solvent like n-hexane or petroleum ether to remove lipids and chlorophylls.

-

Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on their polarity. This compound will preferentially remain in the more polar aqueous or methanolic layer.

-

Step 2: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh)

-

Mobile Phase: A gradient of chloroform and methanol is commonly employed. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack it into a glass column.

-

Adsorb the appropriate fraction from the solvent partitioning step onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration in chloroform (e.g., starting from 100:1 and progressing to 10:1 chloroform:methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Rationale: For achieving high purity (>98%), preparative HPLC is the method of choice.

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Procedure:

-

Dissolve the enriched fractions from the column chromatography in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a pre-determined gradient program.

-

Monitor the elution profile with a UV detector (anthraquinones typically have strong absorbance around 254 nm and 280 nm).

-

Collect the peak corresponding to this compound.

-

Lyophilize or evaporate the solvent to obtain the pure compound.

-

Structural Elucidation and Characterization

Unequivocal identification of the isolated compound is achieved through a combination of spectroscopic techniques.

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. A characteristic fragmentation is the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the emodin aglycone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound. The spectra provide detailed information about the carbon-hydrogen framework of the molecule.

Typical ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| Aglycone | ||

| 1 | ~161.0 | |

| 2 | ~109.0 | ~6.5 (d) |

| 3 | ~165.0 | |

| 4 | ~108.5 | ~7.2 (d) |

| 4a | ~135.0 | |

| 5 | ~124.5 | ~7.6 (s) |

| 6 | ~148.0 | |

| 7 | ~121.0 | ~7.3 (s) |

| 8 | ~161.5 | |

| 8a | ~114.0 | |

| 9 | ~181.0 | |

| 10 | ~190.0 | |

| 10a | ~110.0 | |

| -CH₃ | ~21.5 | ~2.4 (s) |

| Glucose | ||

| 1' | ~102.0 | ~5.1 (d) |

| 2' | ~74.0 | ~3.2-3.5 (m) |

| 3' | ~77.0 | ~3.2-3.5 (m) |

| 4' | ~70.0 | ~3.2-3.5 (m) |

| 5' | ~77.5 | ~3.2-3.5 (m) |

| 6' | ~61.0 | ~3.7 (m) |

(Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.)

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a detailed, scientifically-grounded framework for its isolation and characterization. By understanding the principles behind each step of the process, from solvent selection in extraction to the choice of chromatographic conditions, researchers can optimize their workflows for higher yield and purity. The methodologies and data presented herein serve as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development, facilitating the advancement of research into the therapeutic potential of this promising compound.

References

- PubChem. This compound. [Link]

- ChemSrc. This compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anthraquinone Removal from Cassia obtusifolia Seed Water Extract Using Baking, Stir-Frying, and Adsorption Treatments: Effects on the Chemical Composition, Physicochemical Properties of Polysaccharides, and Antioxidant Activities of the Water Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinone Removal from Cassia obtusifolia Seed Water Extract Using Baking, Stir-Frying, and Adsorption Treatments: Effects on the Chemical Composition, Physicochemical Properties of Polysaccharides, and Antioxidant Activities of the Water Extract. (2023) | Jinjin Liu | 6 Citations [scispace.com]

Emodin 1-O-β-D-glucoside: A Comprehensive Technical Guide for Researchers

Introduction

Emodin 1-O-β-D-glucoside is a naturally occurring anthraquinone glycoside found in a variety of medicinal plants, most notably in the roots and rhizomes of Rheum species (rhubarb) and Polygonum cuspidatum (Japanese knotweed).[1][2][3] As the glycosylated form of emodin, this molecule exhibits a unique pharmacological profile, demonstrating significant potential in neuroprotection and oncology.[1][4][5] The addition of a glucose moiety at the C-1 position alters the physicochemical properties of the parent emodin aglycone, influencing its solubility, bioavailability, and mechanism of action. This guide provides a detailed technical overview of Emodin 1-O-β-D-glucoside, covering its chemical structure, properties, biological activities, and relevant experimental protocols to support researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of Emodin 1-O-β-D-glucoside is fundamental for its application in research, including solvent selection, formulation, and analytical method development.

Chemical Structure and Identifiers

Emodin 1-O-β-D-glucoside consists of an emodin core, which is a trihydroxyanthraquinone, linked to a β-D-glucopyranose unit via an O-glycosidic bond at the C-1 hydroxyl group.

-

IUPAC Name: 1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione[6][7]

Caption: Simplified biosynthetic pathway of Emodin 1-O-β-D-glucoside.

Pharmacological Activities and Mechanisms of Action

Emodin 1-O-β-D-glucoside and its aglycone, emodin, exhibit a broad range of pharmacological effects. The glycoside often acts as a prodrug, being hydrolyzed to the active emodin in the body.

Neuroprotective Effects

Emodin 1-O-β-D-glucoside has demonstrated significant neuroprotective properties. Studies have shown it can penetrate the blood-brain barrier and exert its effects within the central nervous system. [11][12]Its primary mechanisms of neuroprotection include:

-

Antioxidant Activity: It mitigates oxidative stress by increasing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue. [11]* Inhibition of Glutamate Neurotoxicity: The compound protects neurons from damage induced by excessive glutamate, a key factor in ischemic brain injury. [11][12]* nNOS-PSD-95 Uncoupling: It has been identified as a potential uncoupler of the neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95) complex, which is implicated in neurotoxicity during stroke. [1][5] The aglycone, emodin, further contributes to neuroprotection by activating pathways such as AMPK/GSK3β/Nrf2/ARE, which enhances the antioxidant response. [13]It also activates the PI3K/Akt signaling pathway, which is crucial for neuronal survival. [14][12]

Anti-Cancer Activity

The anti-cancer properties of this class of compounds are predominantly attributed to the emodin aglycone. Emodin 1-O-β-D-glucoside shows inhibitory effects on the proliferation of various tumor cells. [1][4][9]The underlying mechanisms are multifaceted and involve the regulation of key signaling pathways controlling cell survival, proliferation, and apoptosis.

-

Induction of Apoptosis: Emodin triggers programmed cell death in cancer cells through both p53-dependent and p53-independent pathways. [1]It can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. [1][9]* Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases, by down-regulating key cell cycle regulators like Cyclin D and Cyclin E. [6]* Inhibition of Pro-Survival Pathways: Emodin is a known inhibitor of several critical signaling pathways that promote cancer cell growth and survival, including PI3K/Akt, JAK2/STAT3, and Wnt/β-catenin. [1][6][15]* Anti-Metastatic Effects: It can suppress the invasion and migration of cancer cells by modulating the expression of molecules like matrix metalloproteinases (MMPs) and the chemokine receptor CXCR4. [1][15]

Caption: Key anti-cancer mechanisms of action for the emodin aglycone.

Pharmacokinetics and Metabolism (ADME)

The pharmacokinetic profile of Emodin 1-O-β-D-glucoside is complex. Like many natural glycosides, its absorption and metabolism are heavily influenced by intestinal microflora.

-

Absorption: The oral bioavailability of emodin itself is generally low due to extensive phase II metabolism (glucuronidation) in the intestine and liver. [14]The glycoside form may be partially absorbed intact or, more commonly, hydrolyzed by bacterial β-glucosidases in the gut to release the more readily absorbable emodin aglycone.

-

Distribution: Once in circulation, emodin and its metabolites are distributed to various tissues. Notably, Emodin 1-O-β-D-glucoside has been shown to cross the blood-brain barrier. [11]* Metabolism: After oral administration, Emodin 1-O-β-D-glucoside can be metabolized to emodin, aloe-emodin, and hydroxyemodin. [2]The primary metabolic pathway for emodin is glucuronidation, forming emodin glucuronide, which facilitates its elimination. [14][16]* Excretion: The metabolites are primarily excreted via urine and bile.

Toxicokinetic studies in rats have shown that with increasing doses, the metabolic pathway of the glucoside can change, and metabolites like aloe-emodin may accumulate in the plasma. [2]Caution is advised, as high doses and long-term use of the aglycone, emodin, have been associated with potential hepatotoxicity and nephrotoxicity. [14][17]

Experimental Protocols

The following section provides standardized methodologies for the extraction, isolation, and analysis of Emodin 1-O-β-D-glucoside.

Extraction and Isolation from Plant Material

The choice of extraction method depends on the scale and desired purity. Ultrasound-assisted extraction is efficient for laboratory-scale preparations.

Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies for extracting emodin from Rheum officinale. [18]

-

Preparation of Plant Material: Dry the roots or rhizomes of the source plant (e.g., Rheum palmatum) at 60°C and grind into a fine powder (40-60 mesh).

-

Solvent Selection: 80-85% ethanol is an effective solvent for extraction. [18]3. Extraction Procedure:

-

Combine the powdered plant material with the 83% ethanol solution at a liquid-to-material ratio of 13:1 (mL/g).

-

Place the mixture in an ultrasonic bath.

-

Perform sonication at a power of approximately 540 W for 25 minutes. [18] * After extraction, filter the mixture to separate the liquid extract from the solid plant residue.

-

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification (Column Chromatography):

-

The crude extract can be further purified using silica gel column chromatography.

-

A gradient elution system, for example, starting with chloroform and gradually increasing the polarity with methanol (e.g., 10:0.2 v/v), can effectively separate anthraquinones. [19] * Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing Emodin 1-O-β-D-glucoside.

-

Combine the pure fractions and evaporate the solvent to yield the isolated compound.

-

Caption: Workflow for the extraction and isolation of Emodin 1-O-β-D-glucoside.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a PDA or UV detector is the standard method for the identification and quantification of Emodin 1-O-β-D-glucoside.

Protocol: HPLC-PDA Analysis

This method is based on established protocols for separating anthraquinones from rhubarb. [8][20]

-

Instrumentation: HPLC system with a PDA or variable wavelength UV detector, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used for complex extracts.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Example):

-

0-5 min: 20% B

-

5-17 min: Linear gradient to 95% B

-

17-24 min: Hold at 95% B

-

24-25 min: Linear gradient to 20% B

-

25-30 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: Monitor at 254 nm for general detection. [17]Anthraquinones also have characteristic absorbance around 435 nm.

-

Injection Volume: 10-20 µL.

-

Quantification: Prepare a calibration curve using a certified reference standard of Emodin 1-O-β-D-glucoside at various concentrations. Calculate the concentration in samples by interpolating their peak areas against the calibration curve.

Structural Confirmation by LC-MS and NMR

-

LC-MS/MS: For definitive identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable. Using an electrospray ionization (ESI) source in negative ion mode, the parent ion [M-H]⁻ can be detected, and its fragmentation pattern can confirm the structure. [2][21][22]* NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is the gold standard for unambiguous structure elucidation of the pure compound. The spectra will reveal the characteristic signals for the anthraquinone skeleton and the attached glucose moiety.

Conclusion

Emodin 1-O-β-D-glucoside is a promising natural product with significant therapeutic potential, particularly in the fields of neurodegenerative disease and oncology. Its unique chemical structure and biological activity warrant further investigation. This guide provides a foundational framework for researchers, offering key data on its properties and standardized protocols for its study. As research progresses, a deeper understanding of its pharmacokinetic profile and in vivo mechanisms will be crucial for translating its preclinical potential into clinical applications.

References

- National Center for Biotechnology Information. (n.d.). Emodin 1-O-beta-D-glucoside. PubChem Compound Database.

- Chemsrc. (n.d.). This compound | CAS#:38840-23-2.

- Biocompare. (n.d.). Emodin.

- National Center for Biotechnology Information. (n.d.). Emodin 1-glucoside. PubChem Compound Database.

- Pusibio. (n.d.). Emodin-1-O-β-D-glucoside.

- Wikipedia. (n.d.). Emodin.

- Wikidata. (n.d.). emodin 1-O-β-D-glucoside.

- FooDB. (n.d.). Showing Compound Emodin 1-glucoside (FDB021705).

- CAS Common Chemistry. (n.d.). Emodin 8-O-β-D-glucopyranoside.

- Wang, C., Zhang, D., Ma, H., & Liu, J. (2007). Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro. European Journal of Pharmacology, 577(1-3), 58-63.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Chen, X., et al. (2018). Sensitive and robust UPLC-MS/MS method to determine the gender-dependent pharmacokinetics in rats of emodin and its glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 150, 139-146.

- NP-MRD. (n.d.). Showing NP-Card for Emodin (NP0003774).

- Barbu, L. D. N., et al. (2022). Emodin extraction methods from Polygonaceae plants. International Symposium, ISB-INMA-TEH', Agricultural and Mechanical Engineering, Bucharest, Romania, 6-8 October 2022. Proceedings, 388-397.

- Li, Y., et al. (2023). Ultrasound-assisted extraction of emodin from Rheum officinale Baill and its antibacterial mechanism against Streptococcus suis based on CcpA. Ultrasonics Sonochemistry, 99, 106565.

- Ghimire, G. P., et al. (2015). Biotransformation of emodin and aloe-emodin by a glycosyltransferase from Bacillus licheniformis DSM13.

- Wang, C., et al. (2007). Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro. European Journal of Pharmacology, 577(1-3), 58-63.

- Chaudhari, P. B., & Tapkir, A. S. (2026). Isolation and Quantitative Profiling of Rhein and Emodin from Cassia tora Linn Using Validated HPTLC Method. Advanced Journal of Chemistry, Section A, 9(4), 638-650.

- Cha, T. L., et al. (2021).

- Olszewska, M. A., et al. (2023). Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors. International Journal of Molecular Sciences, 24(21), 15888.

- Singh, D., et al. (2012). HPLC Separation of Anthraquinones from Rhubarbs.

- ResearchGate. (n.d.). ¹H NMR spectra of (a) R. palmatum extract, (b) rhein, (c) physcion, (d) chrysophanol, (e) aloe-emodin, and (f) emodin in acetone-d6.

- Saccharomyces Genome Database. (n.d.). emodin biosynthetic process.

- Ersoy, O., & Calis, I. (1995). High-Performance Liquid Chromatographic Method for the Simultaneous Separation of Emodin-Type Oxidized and Reduced Anthranoids. Journal of Faculty of Pharmacy of Hacettepe University, 15(2), 55-60.

- Elsohly, M. A., et al. (2007). Determination of the anthraquinones aloe-emodin and aloin-A by liquid chromatography with mass spectrometric and diode array detection.

- SpectraBase. (n.d.). GLUCOFRANGULIN-A;EMODIN-6-O-ALPHA-L-RHAMNOPYRANOSYL-8-O-BETA-D-GLUCOPYRANOSIDE.

- ResearchGate. (n.d.). Dose-response curves of the extracts against the three tested bacterial strains.

- ResearchGate. (n.d.). NMR-based Metabolomic Techniques Identify the Toxicity of Emodin in HepG2 Cells.

Sources

- 1. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Emodin-1-O-β-D-glucopyranoside | TargetMol [targetmol.com]

- 5. This compound | CAS:38840-23-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C21H20O10 | CID 5319333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]

- 9. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]

- 10. Metabolite profile analysis and pharmacokinetic study of emodin, baicalin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Ultrasound-assisted extraction of emodin from Rheum officinale Baill and its antibacterial mechanism against Streptococcus suis based on CcpA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajchem-a.com [ajchem-a.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. LC-MSD analysis of emodin in pond water – ecological implications - American Chemical Society [acs.digitellinc.com]

- 22. Characterization of emodin metabolites in Raji cells by LC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Emodin-1-O-beta-D-glucoside: A Prodrug Approach to Harnessing the Power of Emodin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Natural Prodrug

Emodin-1-O-beta-D-glucoside is a naturally occurring anthraquinone glycoside found in several medicinal plants, including those from the Polygonum and Rheum genera.[1] While its aglycone, emodin, has been the subject of extensive research for its wide-ranging pharmacological effects, the glucoside form presents a unique therapeutic potential. Functioning as a prodrug, Emodin-1-O-beta-D-glucoside offers the prospect of improved bioavailability and targeted delivery of the highly active emodin. This guide provides a comprehensive overview of the biological activities of Emodin-1-O-beta-D-glucoside, primarily through the lens of its conversion to emodin, and explores the direct evidence of the glucoside's own therapeutic actions.

Pharmacokinetics and Metabolism: The Journey to Bioactivity

Upon oral administration, Emodin-1-O-beta-D-glucoside undergoes metabolic transformation to release its active aglycone, emodin. This conversion is a critical step in its pharmacological action. Toxicokinetic studies on the closely related emodin-8-O-β-D-glucoside in rats have shown that the glucoside is absorbed and metabolized into emodin and other derivatives, such as aloe-emodin and hydroxyemodin.[2] The plasma concentration of both the parent glucoside and its metabolites are dose-dependent.[2] This metabolic process suggests that the therapeutic effects observed are largely attributable to the systemic exposure to emodin.

Emodin itself exhibits poor oral bioavailability, primarily due to extensive glucuronidation in the liver and intestines.[3][4] The glycosylation of emodin to form Emodin-1-O-beta-D-glucoside is a natural strategy that may enhance its aqueous solubility and potentially modulate its absorption and distribution profile.[5]

The metabolic conversion of Emodin-1-O-beta-D-glucoside to its active form, emodin, is a key determinant of its biological activity. The following diagram illustrates this fundamental metabolic pathway.

Caption: Metabolic activation of Emodin-1-O-beta-D-glucoside.

The Pharmacological Landscape of Emodin: The Active Metabolite

The majority of the biological activities associated with Emodin-1-O-beta-D-glucoside are attributed to its active metabolite, emodin. Emodin is a pleiotropic molecule with well-documented anticancer, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular-protective properties.[3][6]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Emodin exerts its anticancer effects through a variety of mechanisms, targeting multiple signaling pathways involved in tumor growth, proliferation, and metastasis.[6][7]

Key Anticancer Mechanisms of Emodin:

| Mechanism | Description | Key Molecular Targets | Reference |

| Induction of Apoptosis | Triggers programmed cell death in cancer cells. | p53, ROS, Mitochondria-dependent pathways | [7] |

| Cell Cycle Arrest | Halts the progression of the cell cycle, inhibiting cell division. | G2/M or G0/G1 phase arrest | [8] |

| Inhibition of Metastasis | Prevents the spread of cancer cells to other parts of the body. | Downregulation of MMP-2, MMP-9, and uPA | [3] |

| Anti-angiogenesis | Inhibits the formation of new blood vessels that supply tumors. | Inhibition of VEGF-A-induced angiogenesis | [7] |

| Modulation of Oncogenic Signaling Pathways | Interferes with key pathways that drive cancer progression. | HER-2/neu, NF-κB, PI3K/Akt, MAPK | [3][7] |

The following diagram illustrates the central role of emodin in targeting multiple cancer-related signaling pathways.

Caption: Emodin's multifaceted anticancer mechanisms.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of Emodin-1-O-beta-D-glucoside on cancer cell lines. The underlying principle is that the glucoside will be metabolized by the cells to emodin, which will then exert its cytotoxic effects.

-

Cell Culture: Culture the desired cancer cell line (e.g., HepG2, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Emodin-1-O-beta-D-glucoside in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Emodin demonstrates potent anti-inflammatory effects by targeting key mediators of the inflammatory response.[9][10] It has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.[3][10] By suppressing NF-κB, emodin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

The anti-inflammatory actions of emodin are mediated through its modulation of several signaling pathways, including the MAPK and PI3K/Akt pathways.[3]

Caption: Emodin's anti-inflammatory signaling pathway.

Neuroprotective Effects: Shielding the Nervous System

Emodin has shown promise in protecting neurons from various insults, suggesting its potential in neurodegenerative diseases.[11] Studies have demonstrated that emodin can protect cortical neurons from beta-amyloid-induced toxicity, a key pathological feature of Alzheimer's disease.[11] This neuroprotective effect is mediated through the activation of the PI3K/Akt signaling pathway and the upregulation of the anti-apoptotic protein Bcl-2.[11]

Direct Biological Activities of Emodin Glucosides

While the majority of the pharmacological effects are attributed to emodin, there is emerging evidence that emodin glucosides possess their own intrinsic biological activities.

A study on emodin-8-O-beta-D-glucoside, a positional isomer of the title compound, demonstrated its ability to provide neuroprotection against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage in both in vivo and in vitro models.[12] The mechanisms underlying this protection include its antioxidative effects and its ability to inhibit glutamate neurotoxicity.[12] Importantly, this study also showed that emodin-8-O-beta-D-glucoside can penetrate the blood-brain barrier.[12]

Furthermore, Emodin-1-O-beta-D-glucoside has been identified as a potent and noncompetitive inhibitor of bacterial neuraminidase, with an IC50 of 0.85 μM.[13][14][15] This suggests a potential role for the glucoside in combating bacterial infections.

Recent research has also explored the anticancer potential of emodin-8-O-glucoside against nervous system tumors, showing that it inhibits the viability and proliferation of neuroblastoma and glioblastoma cells in a dose-dependent manner.[16][17]

Extraction and Isolation: Accessing the Bioactive Compound

Emodin-1-O-beta-D-glucoside and emodin are primarily extracted from the roots and rhizomes of plants such as Polygonum cuspidatum.[1][18] Various extraction techniques have been employed, including conventional methods like maceration and reflux, as well as more modern techniques like supercritical CO2 extraction and ultrasound-assisted extraction.[19][20]

General Extraction and Isolation Workflow:

Caption: Workflow for extraction and isolation.

Following extraction, purification is typically achieved using chromatographic techniques, such as semipreparative high-performance liquid chromatography (HPLC), to yield the compound with high purity.[18]

Conclusion and Future Perspectives

Emodin-1-O-beta-D-glucoside stands as a promising natural prodrug that effectively delivers the pharmacologically potent emodin. The extensive research on emodin provides a strong foundation for the therapeutic potential of its glucoside derivative in oncology, inflammatory conditions, and neurodegenerative diseases. Furthermore, the emerging evidence of the intrinsic biological activities of emodin glucosides, such as their neuroprotective and antibacterial effects, opens up new avenues for research.

Future investigations should focus on elucidating the specific absorption, distribution, metabolism, and excretion (ADME) profile of Emodin-1-O-beta-D-glucoside to fully understand its advantages as a prodrug. Head-to-head comparative studies with emodin are necessary to quantify the extent to which glycosylation improves its pharmacokinetic and pharmacodynamic properties. Moreover, further exploration of the direct biological activities of the glucoside is warranted to uncover any unique therapeutic benefits independent of its conversion to emodin. A deeper understanding of these aspects will be crucial for the successful translation of Emodin-1-O-beta-D-glucoside from a promising natural compound to a clinically valuable therapeutic agent.

References

- Metabolite profile analysis and pharmacokinetic study of emodin, baicalin and geniposide in rats. Xenobiotica. 2018;48(8):801-809. doi:10.1080/00498254.2017.1382748. URL

- Anticancer potential of emodin. J Transl Med. 2017;15(1):9. doi:10.1186/s12967-017-1113-5. URL

- [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo]. Zhongguo Zhong Yao Za Zhi. 2022;47(16):4436-4443. doi:10.19540/j.cnki.cjcmm.20220516.701. URL

- Dong X, Fu J, Yin X, et al. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics. Phytother Res. 2016;30(8):1207-1218. doi:10.1002/ptr.5631. URL

- Emodin in cardiovascular disease: The role and therapeutic potential. Front Pharmacol. 2022;13:1063259. doi:10.3389/fphar.2022.1063259. URL

- Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. Chin Med. 2021;16(1):102. doi:10.1186/s13020-021-00512-y. URL

- Pharmacokinetics of Anthraquinones from Medicinal Plants. Molecules. 2021;26(8):2171. doi:10.3390/molecules26082171. URL

- Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin. Cancers (Basel). 2021;13(11):2733. doi:10.3390/cancers13112733. URL

- Supercritical CO2 extraction of emodin and physcion from Polygonum cuspidatum and subsequent isolation by semipreparative chromatography. J Sep Sci. 2006;29(15):2332-2337. doi:10.1002/jssc.200600012. URL

- Emodin-1-O-β-D-glucopyranoside. Xcess Biosciences. Accessed January 10, 2026. URL

- Comprehensive Investigation on the Metabolism of Emodin both in vivo and in vitro.

- Neuroprotective effects of emodin in rat cortical neurons against beta-amyloid-induced neurotoxicity. Brain Res. 2010;1347:149-157. doi:10.1016/j.brainres.2010.05.079. URL

- Enhanced absorption and inhibited metabolism of emodin by 2, 3, 5, 4'-tetrahydroxystilbene-2-O-β-D-glucopyranoside: Possible mechanisms for Polygoni Multiflori Radix-induced liver injury. J Ethnopharmacol. 2017;202:158-165. doi:10.1016/j.jep.2017.03.023. URL

- The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update. Molecules. 2021;26(17):5323. doi:10.3390/molecules26175323. URL

- Extraction, Synthesis and Derivatization of Emodin: An Overview. International Journal of Agriculture and Biology. 2024;32(4):315-332. URL

- Emodin-1-O-β-D-glucopyranoside. TargetMol. Accessed January 10, 2026. URL

- Emodin-1-O-β-D-glucopyranoside | BNA Inhibitor. MedChemExpress. Accessed January 10, 2026. URL

- Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases. Front Endocrinol (Lausanne). 2023;14:1162235. doi:10.3389/fendo.2023.1162235. URL

- Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug. Front Pharmacol. 2020;11:562593. doi:10.3389/fphar.2020.562593. URL

- EMODIN EXTRACTION METHODS FROM POLYGONACEAE PLANTS.

- Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro. Eur J Pharmacol. 2007;577(1-3):58-63. doi:10.1016/j.ejphar.2007.08.033. URL

- Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors. Molecules. 2023;28(21):7366. doi:10.3390/molecules28217366. URL

- Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro.

- Advances in the study of emodin: an update on pharmacological properties and mechanistic basis.

- The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. Biomed Pharmacother. 2021;142:111973. doi:10.1016/j.biopha.2021.111973. URL

- Emodin 1-O-beta-D-glucoside. PubChem. Accessed January 10, 2026. URL

- Neuroprotective effects of emodin in rat cortical neurons against β-amyloid-induced neurotoxicity.

- This compound. Chemsrc. Accessed January 10, 2026. URL

- Emodin. Wikipedia. Accessed January 10, 2026. URL

- Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors.

Sources

- 1. Emodin - Wikipedia [en.wikipedia.org]

- 2. [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases [frontiersin.org]

- 10. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of emodin in rat cortical neurons against beta-amyloid-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. xcessbio.com [xcessbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | CAS#:38840-23-2 | Chemsrc [chemsrc.com]

- 16. Emodin-8-O-Glucoside—Isolation and the Screening of the Anticancer Potential against the Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Supercritical CO2 extraction of emodin and physcion from Polygonum cuspidatum and subsequent isolation by semipreparative chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. api.fspublishers.org [api.fspublishers.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

Emodin 1-O-beta-D-glucoside: A Technical Guide to its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Glycosidic Prodrug and its Aglycone

Emodin 1-O-beta-D-glucoside is a naturally occurring anthraquinone glycoside found in several medicinal plants.[1] It is structurally characterized by an emodin aglycone linked to a glucose molecule at the C1 hydroxyl group. While possessing its own physicochemical properties, the primary pharmacological activities associated with this compound are largely attributed to its in vivo conversion to its active aglycone, emodin. This guide will delve into the multifaceted mechanism of action, beginning with the critical role of its metabolic activation and then exploring the well-documented molecular pathways modulated by the resulting emodin. Furthermore, we will examine the emerging evidence suggesting that the glycosidic form itself may possess intrinsic biological activities, a concept supported by studies on its isomers.

Part 1: The Journey to Bioactivity - In Vivo Metabolism of Emodin Glucosides

The oral bioavailability of emodin itself is known to be poor due to extensive phase II metabolism, primarily glucuronidation, in the liver and intestines.[2][3] this compound, as a pre-glycosylated form, follows a specific metabolic pathway that is crucial for its ultimate bioactivity.

Upon oral administration, emodin glucosides transit to the lower gastrointestinal tract where they are extensively metabolized by the gut microbiota.[4] The diverse enzymatic machinery of intestinal bacteria, particularly β-glucosidases, efficiently cleaves the glycosidic bond, releasing the active emodin aglycone.[5] This microbial transformation is a pivotal step, as it liberates the pharmacologically active moiety for absorption into the systemic circulation. The subsequent metabolism of the released emodin then follows the pathways established for the aglycone, including hydroxylation and glucuronidation.[2]

The toxicokinetics of emodin glucosides, specifically the 8-O-β-D-glucoside isomer, have been studied in rats. Following oral administration, the parent glucoside and its metabolites, including emodin, aloe-emodin, and hydroxyemodin, were detected in the plasma.[6] This confirms that in a living system, the glucoside is indeed converted to its aglycone and other derivatives.[6]

The following workflow illustrates the metabolic activation of this compound:

Caption: Metabolic activation of this compound.

Part 2: The Core Mechanism - Emodin's Multifaceted Molecular Targets

Once liberated, emodin exerts a wide range of pharmacological effects, primarily classified as anti-inflammatory and anti-cancer activities. These effects are not mediated by a single target but rather through the modulation of multiple, often interconnected, signaling pathways.

Anti-Inflammatory Mechanisms

Emodin's anti-inflammatory properties are well-documented and stem from its ability to suppress key inflammatory mediators and signaling cascades.[7][8]

-

Inhibition of the NF-κB Pathway: A cornerstone of emodin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a master regulator of genes involved in inflammation and immunity. Emodin has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[3][9]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are critical for cellular responses to inflammatory stimuli. Emodin has been demonstrated to inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of inflammatory cytokines and mediators.[10]

-

NLRP3 Inflammasome Inhibition: Emodin can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.[11]

The following diagram illustrates the key anti-inflammatory signaling pathways targeted by emodin:

Caption: Emodin's anti-inflammatory mechanisms of action.

Anti-Cancer Mechanisms

Emodin's anti-neoplastic properties are attributed to its ability to interfere with multiple stages of cancer progression, including proliferation, apoptosis, and metastasis.[12][13]

-

Induction of Apoptosis: Emodin triggers programmed cell death in various cancer cell lines through both intrinsic and extrinsic pathways. It can induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[10][12] Furthermore, emodin can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[7][14]

-

Cell Cycle Arrest: Emodin can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M or G0/G1 phases.[10][12] This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[14]

-

Inhibition of Pro-Survival Signaling Pathways: Several key signaling pathways that promote cancer cell survival and proliferation are inhibited by emodin. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Emodin can suppress the phosphorylation of Akt and downstream effectors like mTOR, leading to decreased cell growth and survival.[10][14]

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in many cancers. Emodin has been shown to downregulate β-catenin and its downstream targets, thereby inhibiting cancer cell proliferation and invasion.[13]

-

-

Suppression of Metastasis: Emodin can inhibit the metastatic potential of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion.[12]

The following diagram provides a simplified overview of emodin's primary anti-cancer mechanisms:

Caption: Overview of Emodin's anti-cancer mechanisms.

Part 3: The Influence of Glycosylation - Does the Glucoside Have a Direct Role?

While the conversion to emodin is a primary route to bioactivity, emerging research on emodin glucoside isomers suggests that the glycosidic form may not be merely a passive prodrug. Glycosylation can enhance aqueous solubility and may confer unique biological activities.[15]

Studies on Emodin-6-O-beta-D-glucoside have shown that it can directly inhibit High Mobility Group Box 1 (HMGB1)-induced inflammatory responses in vitro and in vivo.[16] This includes suppressing the release of HMGB1 and the production of TNF-α.[16]

Similarly, Emodin-8-O-beta-D-glucoside has been found to possess neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage.[17] It has also been shown to more effectively prime macrophages to secrete TNF-α and IL-6 compared to its aglycone, emodin, via the TLR-2/MAPK/NF-κB signaling pathway.[1] Furthermore, Emodin-8-glucoside has been identified as an activator of PPARα/γ and AMPK.[18]

Although direct mechanistic studies on This compound are currently limited, the evidence from its isomers strongly suggests that the 1-O-glucoside may also possess intrinsic biological activities prior to its hydrolysis to emodin. Future research is warranted to elucidate the specific molecular targets and pathways directly modulated by this compound.

Part 4: Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of this compound and its aglycone, a variety of in vitro assays are employed.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

Protocol:

-

Seed cells (e.g., HEK293T) in a 24-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

After 24 hours, pre-treat the cells with varying concentrations of this compound or emodin for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules.

Protocol:

-

Culture cells (e.g., RAW 264.7 macrophages for inflammation studies or cancer cell lines like A549 for oncology studies) to 70-80% confluency.

-

Treat the cells with the compound of interest for the desired time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of the compound.

Protocol (MTT Assay for Viability):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or emodin for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol (Annexin V/PI Staining for Apoptosis):

-

Treat cells with the compound as described for the viability assay.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

| Compound | Assay | Cell Line | IC50 / Effect | Reference |

| Emodin | Anti-proliferative | A549 (Lung Cancer) | Dose-dependent inhibition | [10] |

| Emodin | Anti-proliferative | HepG2 (Liver Cancer) | Inhibition of cell growth | [14] |

| Emodin | Apoptosis Induction | U251 (Glioma) | Induction of apoptosis and necroptosis | [14] |

| Emodin-6-O-β-D-glucoside | Anti-inflammatory | HUVECs | Suppression of HMGB1-induced TNF-α | [16] |

| Emodin-8-O-β-D-glucoside | Neuroprotection | Rat model | Reduction of cerebral infarction area | [17] |

| Emodin-8-O-β-D-glucoside | Immunomodulation | RAW264.7 | Increased TNF-α and IL-6 secretion | [1] |

Conclusion

The mechanism of action of this compound is best understood as a dual-faceted process. Primarily, it functions as a prodrug, delivering the highly active aglycone, emodin, to the systemic circulation following hydrolysis by the gut microbiota. The liberated emodin then modulates a plethora of intracellular signaling pathways, leading to potent anti-inflammatory and anti-cancer effects. However, the accumulating evidence for the direct biological activities of its isomers strongly suggests that the glycosidic moiety is not merely an inert carrier. It is highly probable that this compound itself can interact with cellular targets, a hypothesis that presents an exciting avenue for future research. A comprehensive understanding of both the direct actions of the glucoside and the well-established effects of its aglycone is crucial for the rational development of this compound as a therapeutic agent.

References

- Zheng, D., et al. (2021). Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. Chinese Medicine, 16(1), 102.

- Srinivas, G., et al. (2016). Anticancer potential of emodin. Phytomedicine, 23(8), 711-723.

- Cui, Y., et al. (2020). Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin. Molecules, 25(14), 3173.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Zhang, L., et al. (2022). The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers. Journal of Cellular and Molecular Medicine, 26(10), 2789-2803.

- Sun, X., et al. (2015). Antitumor Effects and Mechanism of Novel Emodin Rhamnoside Derivatives against Human Cancer Cells In Vitro. PLoS ONE, 10(12), e0144782.

- Semwal, R. B., et al. (2021). The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update. International Journal of Molecular Sciences, 22(17), 9522.

- Peng, S., et al. (2021). Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases. Frontiers in Pharmacology, 12, 765791.

- Dong, X., et al. (2016). Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics. Phytotherapy Research, 30(6), 804-818.

- Ghimire, G. P., et al. (2015). Modification of emodin and aloe-emodin by glycosylation in engineered Escherihia coli. World Journal of Microbiology and Biotechnology, 31(5), 767-776.

- Li, X., et al. (2020). Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug. Frontiers in Pharmacology, 11, 1373.

- Kim, Y. M., et al. (2013). Emodin-6-O-β-D-glucoside inhibits HMGB1-induced inflammatory responses in vitro and in vivo. Food and Chemical Toxicology, 51, 263-270.

- Zhou, L., et al. (2023). Comprehensive investigation on the metabolism of emodin both in vivo and in vitro. Journal of Pharmaceutical and Biomedical Analysis, 224, 115122.

- Zheng, D., et al. (2021). Advances in the study of emodin: an update on pharmacological properties and mechanistic basis. Chinese Medicine, 16, 102.

- Zhou, L., et al. (2023). Comprehensive investigation on the metabolism of emodin both in vivo and in vitro. OUCI.

- Tomioka, R., et al. (2023). Gut microbiome-derived hydrolases—an underrated target of natural product metabolism. Frontiers in Microbiology, 14, 1243513.

- Wikipedia. (2025). Emodin-8-glucoside.

- Qin, T., et al. (2020). The proposed transformation of emodin to rhein in in vivo metabolism. ResearchGate.

- Lee, J., et al. (2020). Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway.

- Lee, J., et al. (2020). Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway. PubMed.

- Wang, C., et al. (2022). [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo].

- Wang, C., et al. (2007). Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro. European Journal of Pharmacology, 577(1-3), 58-63.

- Park, S., et al. (2022). Emodin modulates gut microbial community and triggers intestinal immunity. Journal of the Science of Food and Agriculture, 102(15), 6982-6990.

- Hawksworth, G., et al. (1971). Intestinal Bacteria And The Hydrolysis Of Glycosidic Bonds. ResearchGate.

- Liu, Y., et al. (2021). Emodin Ameliorates Intestinal Dysfunction by Maintaining Intestinal Barrier Integrity and Modulating the Microbiota in Septic Mice. Oxidative Medicine and Cellular Longevity, 2021, 6649817.

Sources

- 1. Emodin 8-O-glucoside primes macrophages more strongly than emodin aglycone via activation of phagocytic activity and TLR-2/MAPK/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Gut microbiome-derived hydrolases—an underrated target of natural product metabolism [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. [Toxicokinetics of emodin-8-O-β-D-glucoside in rats in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer potential of emodin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modification of emodin and aloe-emodin by glycosylation in engineered Escherihia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emodin-6-O-β-D-glucoside inhibits HMGB1-induced inflammatory responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of emodin-8-O-beta-D-glucoside in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emodin-8-glucoside - Wikipedia [en.wikipedia.org]

"neuroprotective properties of Emodin 1-O-beta-D-glucoside"

An In-Depth Technical Guide to the Neuroprotective Properties of Emodin 1-O-beta-D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (E-1-G), a natural anthraquinone glycoside primarily extracted from medicinal herbs like Polygonum cuspidatum, is emerging as a potent neuroprotective agent with significant therapeutic potential for ischemic stroke and neurodegenerative diseases.[1] This guide synthesizes current preclinical evidence, elucidating the multifaceted mechanisms of action that underpin its efficacy. A critical attribute of E-1-G is its demonstrated ability to penetrate the blood-brain barrier, a fundamental prerequisite for centrally acting therapeutics.[1][2][3] Its neuroprotective effects are not mediated by a single target but by a synergistic combination of activities, including potent antioxidant, anti-apoptotic, and anti-excitotoxic actions. E-1-G modulates key signaling pathways such as ERK-1/2 and Nrf2 to suppress neuronal damage, reduce oxidative stress, and inhibit glutamate-induced neurotoxicity.[1][4][5] This document provides a detailed examination of these mechanisms, supported by data from established in vivo and in vitro models, and includes comprehensive experimental protocols to facilitate further research and development.

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases and acute ischemic events like stroke represent a profound and growing global health burden. The common pathological hallmark of these conditions is the progressive loss of neuronal structure and function. A key challenge in developing effective treatments is the multifactorial nature of neuronal cell death, which involves a complex interplay of oxidative stress, excitotoxicity, inflammation, and apoptosis.[6] Consequently, agents with multimodal mechanisms of action are highly sought after.

This compound (E-1-G) is the glycoside derivative of emodin, an anthraquinone that has been used in traditional medicine for centuries.[1][7] The addition of the glucose moiety alters its pharmacokinetic properties, and research indicates that E-1-G itself possesses significant biological activity. This guide provides drug development professionals and researchers with a comprehensive technical overview of the neuroprotective profile of E-1-G, focusing on its molecular mechanisms, the experimental evidence supporting them, and the methodologies used for their validation.

Pharmacokinetic Profile: Crossing the Crucial Barrier

The efficacy of any neuroprotective agent is contingent upon its ability to reach its target within the central nervous system. The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents most compounds from entering the brain.[8] A significant advantage of E-1-G is its proven capacity to cross the BBB and distribute within brain tissue following systemic administration.[1][2][3] This has been confirmed in preclinical models where concentrations of the compound were measured in both plasma and brain tissue after administration, establishing its bioavailability to the central nervous system.[1] This characteristic distinguishes E-1-G as a viable candidate for development, overcoming a primary hurdle that has led to the failure of many other potential neurotherapeutics.

Core Neuroprotective Mechanisms of Action

E-1-G exerts its neuroprotective effects through a constellation of interconnected mechanisms. It simultaneously targets several key pathological processes that drive neuronal death in both acute and chronic neurological disorders.

Attenuation of Oxidative Stress via Nrf2 Signaling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a primary driver of neuronal damage in ischemia-reperfusion injury and neurodegeneration.[9] E-1-G robustly counteracts oxidative stress by enhancing the endogenous antioxidant response.[1]

Studies in rat models of focal cerebral ischemia have shown that treatment with E-1-G significantly increases the activity of superoxide dismutase (SOD) and the total antioxidative capability (T-AOC) in brain tissue.[1] Concurrently, it decreases the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.[1] These effects are dose-dependent, highlighting a direct pharmacological action. This antioxidant activity is, at least in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.

Caption: Nrf2 pathway activation by this compound.

Inhibition of Glutamate Excitotoxicity

Excitotoxicity is a pathological process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death. It is a major contributor to brain injury following a stroke.[4] E-1-G has been demonstrated to directly inhibit neuronal damage induced by glutamate.[1][2]

A key mechanism for this effect is the upregulation of the glutamate transporter-1 (GLT-1).[4] GLT-1 is crucial for clearing excess glutamate from the synaptic cleft, thereby preventing overstimulation of glutamate receptors. The parent compound, emodin, has been shown to increase GLT-1 expression via the activation of the extracellular signal-regulated kinase (ERK)-1/2 signaling pathway.[4] This action reduces extracellular glutamate levels, mitigating its toxic effects and preserving neuronal integrity.

Caption: ERK-1/2 signaling cascade initiated by E-1-G.

Suppression of Apoptotic Pathways

Apoptosis, or programmed cell death, is a tightly regulated process that becomes dysregulated in many neurological diseases, leading to inappropriate neuronal loss.[6] E-1-G demonstrates significant anti-apoptotic activity. The activation of the ERK-1/2 pathway, as mentioned above, contributes to this effect by increasing the expression of the anti-apoptotic protein Bcl-2.[4] Furthermore, emodin has been shown to suppress the levels of activated (cleaved) caspase-3, a key executioner enzyme in the apoptotic cascade.[4][10] This modulation of the Bcl-2 family proteins and executioner caspases effectively inhibits the progression of the apoptotic program, thereby promoting neuronal survival.

Novel Mechanism: nNOS-PSD-95 Uncoupling

A more novel proposed mechanism involves the uncoupling of the neuronal nitric oxide synthase (nNOS) from the postsynaptic density protein-95 (PSD-95).[11] In ischemic conditions, the nNOS-PSD-95 complex facilitates excitotoxic signaling by producing nitric oxide in close proximity to NMDA receptors. Disrupting this interaction is a known neuroprotective strategy. E-1-G has been identified as a potential uncoupler of this complex, which would represent a distinct and valuable mechanism for preventing excitotoxic damage.[11]

Preclinical Validation: Data from In Vivo & In Vitro Models

The neuroprotective claims for E-1-G are substantiated by rigorous testing in well-established preclinical models of neurological damage.

In Vivo Model: Ischemia/Reperfusion Injury

The most common in vivo model to simulate ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rats. In this model, treatment with E-1-G has yielded compelling results.[1]

Caption: Workflow for the in vivo MCAO model.

Table 1: Summary of In Vivo Efficacy Data in MCAO Rat Model

| Endpoint | Vehicle Control | This compound | Outcome | Citation |

|---|---|---|---|---|

| Neurological Deficit Score | High | Significantly Reduced (Dose-dependent) | Improved functional recovery | [1] |

| Cerebral Infarction Area | Large | Significantly Reduced (Dose-dependent) | Tissue-sparing effect | [1] |

| Brain SOD Activity | Low | Significantly Increased | Enhanced antioxidant defense | [1] |

| Brain MDA Level | High | Significantly Decreased | Reduced lipid peroxidation |[1] |

In Vitro Model: Glutamate-Induced Neuronal Damage

To isolate and confirm the direct protective effects on neurons, in vitro models are essential. E-1-G has been tested in cultured primary cortical cells from fetal rats exposed to toxic levels of glutamate.[1]

Table 2: Summary of In Vitro Efficacy in Glutamate Challenge Model

| Endpoint | Glutamate Control | E-1-G + Glutamate | Outcome | Citation |

|---|---|---|---|---|

| Neuronal Viability (MTT) | Significantly Reduced | Protected from cell death | Direct cytoprotective effect | [1] |

| LDH Release | Significantly Increased | Inhibited LDH release | Maintained cell membrane integrity |[1][12] |

These in vitro results corroborate the in vivo findings, demonstrating that E-1-G can directly protect neurons from excitotoxic insults.[1]

Methodologies and Protocols

To facilitate reproducibility and further investigation, this section provides detailed, step-by-step methodologies for key experiments.

Protocol A: MCAO Rat Model of Focal Cerebral Ischemia

-

Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Monitor body temperature and maintain at 37°C.

-

Surgical Procedure: Place the rat in a stereotaxic frame. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Carefully insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

-

Reperfusion: After the desired occlusion period (e.g., 90 minutes), gently withdraw the suture to allow blood flow to resume.

-

Treatment: Administer E-1-G or vehicle control intraperitoneally or intravenously at predetermined time points relative to the ischemic event.

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative care, including hydration and pain management.

Protocol B: Assessment of Neurological Deficit and Infarct Volume

-

Neurological Scoring (24h post-MCAO): Evaluate motor deficits using a standardized 5-point scale (e.g., 0 = no deficit, 4 = severe deficit/no spontaneous walking).

-

Tissue Preparation: Euthanize the rat and perfuse the brain with saline. Carefully remove the brain.

-

TTC Staining: Section the brain into 2 mm coronal slices. Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

-

Infarct Measurement: TTC stains viable tissue red, leaving the infarcted area pale white. Digitize the images of the slices and use image analysis software (e.g., ImageJ) to quantify the infarct volume as a percentage of the total hemispheric volume.

Protocol C: Western Blotting for Signaling Proteins

-

Protein Extraction: Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions